Cas no 613-21-8 (2-Methylquinolin-6-ol)

2-Methylquinolin-6-ol is a heterocyclic organic compound featuring a quinoline backbone substituted with a methyl group at the 2-position and a hydroxyl group at the 6-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional groups enable versatile reactivity, particularly in metal coordination and electrophilic substitution reactions. The compound exhibits potential applications in the development of bioactive molecules, including antimicrobial and anti-inflammatory agents. High purity grades are available to ensure consistency in research and industrial processes. Its stability under standard conditions further enhances its utility in synthetic chemistry.
2-Methylquinolin-6-ol structure
2-Methylquinolin-6-ol structure
Product Name:2-Methylquinolin-6-ol
CAS No:613-21-8
MF:C10H9NO
MW:159.184562444687
MDL:MFCD00047600
CID:82710
PubChem ID:594395
Update Time:2025-06-08

2-Methylquinolin-6-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Methylquinolin-6-ol
    • 6-Hydroxy-2-methylquinoline
    • 2-Methyl-6-hydroxyquinoline
    • 6-Hydroxy-2-methyl quionoline
    • 2-methyl-6-hydroxy-quinoline
    • 2-Methyl-6-quinolinol
    • 2-methyl-quinolin-6-ol
    • 6-hydroxy-2-quinaldine
    • 6-hydroxyquinaldine
    • 6-Quinolinol,2-methyl
    • 6-Quinolinol, 2-methyl-
    • USSQQASIZNTRAJ-UHFFFAOYSA-N
    • 2-Methyl-6-quinolinol #
    • Oprea1_412249
    • 9177AB
    • ZB006812
    • AB0080019
    • Q63395308
    • MFCD00047600
    • SCHEMBL906951
    • CS-0225265
    • 613-21-8
    • AMY3139
    • Z1201618122
    • TS-02118
    • SY048856
    • A1-00829
    • EN300-123257
    • SB67546
    • FT-0613076
    • AKOS006229202
    • DTXSID40344091
    • A833162
    • H1446
    • DB-053841
    • MDL: MFCD00047600
    • Inchi: 1S/C10H9NO/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3
    • InChI Key: USSQQASIZNTRAJ-UHFFFAOYSA-N
    • SMILES: OC1C=CC2C(C=1)=CC=C(C)N=2

Computed Properties

  • Exact Mass: 159.06800
  • Monoisotopic Mass: 159.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.2
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Density: 1.1665
  • Melting Point: 214.0 to 218.0 deg-C
  • Boiling Point: 284.68°C (rough estimate)
  • Flash Point: 142.3°C
  • Refractive Index: 1.6070 (estimate)
  • PSA: 33.12000
  • LogP: 2.24880

2-Methylquinolin-6-ol Security Information

2-Methylquinolin-6-ol Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Methylquinolin-6-ol Production Method

2-Methylquinolin-6-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:613-21-8)2-Methylquinolin-6-ol
Order Number:A833162
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:31
Price ($):222.0
Email:sales@amadischem.com

2-Methylquinolin-6-ol Related Literature

Additional information on 2-Methylquinolin-6-ol

2-Methylquinolin-6-ol (CAS No. 613-21-8): A Comprehensive Overview

2-Methylquinolin-6-ol (CAS No. 613-21-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This review aims to provide a detailed and up-to-date overview of the chemical properties, synthesis methods, biological activities, and potential therapeutic applications of 2-Methylquinolin-6-ol.

Chemical Properties and Structure

2-Methylquinolin-6-ol is a derivative of quinoline, characterized by its unique molecular structure. The compound has a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol. The presence of a hydroxyl group at the 6-position and a methyl group at the 2-position imparts distinct chemical properties to this molecule. The hydroxyl group can participate in hydrogen bonding, making 2-Methylquinolin-6-ol an excellent candidate for various chemical reactions and interactions.

The crystal structure of 2-Methylquinolin-6-ol has been extensively studied using X-ray diffraction techniques. These studies have revealed that the molecule adopts a planar conformation, which is crucial for its biological activity. The planarity allows for efficient π-stacking interactions with other aromatic molecules, which can be exploited in drug design and development.

Synthesis Methods

The synthesis of 2-Methylquinolin-6-ol has been explored through various routes, each with its advantages and limitations. One common method involves the reaction of 2-methylquinoline with an oxidizing agent such as hydrogen peroxide or potassium permanganate. This method is straightforward but can produce side products that require purification.

A more recent and efficient approach involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed oxidative coupling reactions have been reported to yield high purity 2-Methylquinolin-6-ol. These methods are environmentally friendly and offer better control over the reaction conditions, making them suitable for large-scale production.

Biological Activities

2-Methylquinolin-6-ol has been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents.

In antimicrobial research, 2-Methylquinolin-6-ol has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes, leading to cell death. This property makes it a promising candidate for developing new antibiotics to combat multidrug-resistant bacteria.

In the context of anti-inflammatory research, 2-Methylquinolin-6-ol has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These cytokines play a crucial role in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating cytokine production, 2-Methylquinolin-6-ol could potentially alleviate inflammation and improve patient outcomes.

The anticancer properties of 2-Methylquinolin-6-ol have also been investigated in several preclinical studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism behind its anticancer activity is thought to involve inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply nutrients to tumors).

Potential Therapeutic Applications

The diverse biological activities of 2-Methylquinolin-6-ol make it an attractive candidate for further drug development. Several research groups are currently exploring its potential in treating various diseases.

In the field of infectious diseases, there is ongoing research to develop new antibiotics based on the structure of 2-Methylquinolin-6-ol. These efforts aim to address the growing problem of antibiotic resistance by designing compounds that target bacterial mechanisms not affected by existing antibiotics.

In inflammation research, clinical trials are being planned to evaluate the efficacy and safety of 2-Methylquinolin-6-ol strong>-based drugs in treating chronic inflammatory conditions. Preliminary results from animal models have been encouraging, suggesting that these compounds could provide significant benefits for patients suffering from inflammatory diseases.

In oncology, preclinical studies have identified several derivatives of 2-Methylquinolin-6-ol strong>-based compounds that show enhanced anticancer activity compared to the parent compound. These derivatives are being optimized for improved pharmacokinetic properties and reduced toxicity before advancing to clinical trials.

Safety Considerations and Future Directions strong> p > < p >While the potential therapeutic applications of 2 - Methylquinolin - 6 - ol strong > are promising , it is essential to conduct thorough safety evaluations before advancing these compounds into clinical trials . Preclinical toxicology studies have shown that 2 - Methylquinolin - 6 - ol strong > exhibits low toxicity at therapeutic concentrations , but further investigations are needed to ensure long - term safety . p > < p >Future research should focus on optimizing the chemical structure of 2 - Methylquinolin - 6 - ol strong > to enhance its biological activity while minimizing potential side effects . Additionally , exploring combination therapies involving 2 - Methylquinolin - 6 - ol strong > with other drugs could lead to more effective treatment strategies for complex diseases . p > article > < / response >

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Amadis Chemical Company Limited
(CAS:613-21-8)2-Methylquinolin-6-ol
A833162
Purity:99%
Quantity:5g
Price ($):222.0
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